4-Bromo-2-tert-butylpyrimidine
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Overview
Description
4-Bromo-2-tert-butylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 . It is widely used as a reagent and intermediate in organic synthesis.
Molecular Structure Analysis
The InChI code for 4-Bromo-2-tert-butylpyrimidine is 1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Organic Chemistry
4-Bromo-2-tert-butylpyrimidine serves as a precursor in the synthesis of complex molecules. For instance, it is utilized in glycosylation reactions and the formation of vinyl triflates, highlighting its role in constructing glycosidic bonds and activating alkenes for further chemical transformations (Crich, Smith, Yao, & Picione, 2001). Moreover, its derivatives have been applied in the efficient synthesis of metal-complexing molecular rods, demonstrating its utility in creating ligands for metal coordination (Schwab, Fleischer, & Michl, 2002).
Material Science and Photovoltaics
In the field of material science, particularly in dye-sensitized solar cells (DSSCs), pyridine and its derivatives, similar to 4-Bromo-2-tert-butylpyrimidine, are investigated for enhancing the performance and stability of these devices. Research has focused on pyridinyl-functionalized ionic liquids as additives for DSSCs to improve power conversion efficiency and long-term stability, suggesting potential applications of similar compounds in renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and using personal protective equipment as required .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-tert-butylpyrimidine It has been suggested that it may be useful in the preparation of azaspirocycles as monoacylglycerol lipase modulators .
Mode of Action
The exact mode of action of 4-Bromo-2-tert-butylpyrimidine It is known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, 4-Bromo-2-tert-butylpyrimidine could act as an organoboron reagent, participating in transmetalation with palladium (II) complexes .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-tert-butylpyrimidine Given its potential use in the preparation of azaspirocycles as monoacylglycerol lipase modulators , it could be inferred that it may influence lipid metabolism pathways.
Result of Action
The molecular and cellular effects of 4-Bromo-2-tert-butylpyrimidine Given its potential use in the preparation of azaspirocycles as monoacylglycerol lipase modulators , it could be inferred that it may influence lipid metabolism at the cellular level.
properties
IUPAC Name |
4-bromo-2-tert-butylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJUVKJZXXPNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-tert-butylpyrimidine |
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